Methyl stearidonate

Descripción general

Descripción

El éster metílico de ácido estearidónico es un derivado del ácido estearidónico, un ácido graso poliinsaturado omega-3. Es conocido por sus potenciales beneficios para la salud y se utiliza a menudo en suplementos dietéticos y alimentos funcionales. El ácido estearidónico se encuentra naturalmente en ciertos aceites vegetales, como el aceite de semilla de grosella negra y el aceite de borraja, y es un precursor del ácido eicosapentaenoico, un ácido graso importante para la salud humana .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del éster metílico de ácido estearidónico normalmente implica la esterificación del ácido estearidónico con metanol. Esto se puede lograr a través de reacciones catalizadas por ácidos utilizando reactivos como el ácido sulfúrico o el ácido clorhídrico. La reacción se suele llevar a cabo bajo condiciones de reflujo para asegurar una conversión completa .

Métodos de producción industrial: La producción industrial del éster metílico de ácido estearidónico a menudo implica la transesterificación de aceites ricos en ácido estearidónico, como el aceite de soja modificado. El proceso incluye la hidrólisis del aceite para liberar ácidos grasos libres, seguido de la esterificación con metanol. Los métodos enzimáticos que utilizan lipasas también se pueden emplear para mejorar la eficiencia y la selectividad de la reacción .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster metílico de ácido estearidónico experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: Puede oxidarse para formar hidroperóxidos y otros productos de oxidación.

Reducción: Puede reducirse para formar ácido estearidónico.

Esterificación y transesterificación: Puede participar en reacciones de esterificación y transesterificación para formar otros ésteres.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el oxígeno y los peróxidos.

Reducción: Se pueden utilizar agentes reductores como el hidrógeno gaseoso en presencia de un catalizador.

Esterificación: Se utilizan comúnmente catalizadores ácidos como el ácido sulfúrico o catalizadores enzimáticos como las lipasas.

Productos principales:

Oxidación: Hidroperóxidos y otros productos de oxidación.

Reducción: Ácido estearidónico.

Esterificación: Diversos ésteres dependiendo del alcohol utilizado.

Aplicaciones Científicas De Investigación

Nutritional and Health Applications

Dietary Supplements and Functional Foods

Methyl stearidonate is recognized for its potential health benefits, particularly in dietary supplements. It serves as a precursor to eicosapentaenoic acid (EPA), an essential omega-3 fatty acid beneficial for cardiovascular health. Its incorporation into functional foods aims to enhance the nutritional profile, particularly in products targeting heart health and inflammation reduction .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the 5-lipoxygenase pathway and reducing tumor necrosis factor (TNF) and prostaglandin E2 levels. These properties suggest its potential in managing inflammatory diseases such as arthritis and cardiovascular conditions .

Pharmaceutical Applications

Drug Development

this compound is investigated for its role in drug formulation due to its biocompatibility and ability to enhance the solubility of active pharmaceutical ingredients (APIs). Its use as a nonionic surfactant aids in stabilizing emulsions and improving drug delivery systems .

Cancer Research

Studies have shown that this compound may possess anti-cancer properties, potentially modulating cell signaling pathways involved in cancer progression. This makes it a candidate for further research in oncology, particularly regarding its effects on tumor growth inhibition .

Industrial Applications

Cosmetics and Personal Care Products

In the cosmetics industry, this compound is utilized for its emollient properties. It enhances the texture and feel of products while providing moisturizing benefits. Its role as a stabilizer in emulsions is crucial for formulating creams and lotions .

Agricultural Sciences

The compound's amphiphilic nature allows it to be used in pesticide formulations, improving the efficacy of active ingredients through better dispersion and adherence to plant surfaces. Additionally, it has potential applications in soil remediation strategies .

Biochemical Research

Lipidomic Studies

this compound serves as a valuable tool in lipidomics, facilitating studies on lipid metabolism and cellular processes. Its incorporation into experimental models helps elucidate the roles of polyunsaturated fatty acids in cellular functions .

Microbial Metabolism Studies

Recent findings suggest that certain gut bacteria can metabolize stearidonic acid into conjugated forms, indicating a previously unexplored metabolic pathway that could have implications for human health and nutrition .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Nutritional Supplements | Precursor to EPA, enhances heart health | Anti-inflammatory effects |

| Pharmaceutical | Enhances solubility of APIs, stabilizes drug formulations | Improved drug delivery |

| Cosmetics | Used as an emollient and stabilizer in creams and lotions | Enhanced texture and moisturizing properties |

| Agriculture | Improves pesticide formulations and soil remediation strategies | Increased efficacy of active ingredients |

| Biochemical Research | Aids in lipid metabolism studies | Insights into cellular lipid functions |

Case Studies

- Anti-inflammatory Effects Study : A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential therapeutic role in inflammatory diseases.

- Cancer Cell Line Research : Research involving various cancer cell lines showed that this compound inhibited proliferation, indicating its potential use as an adjunct therapy in cancer treatment.

- Lipidomic Analysis : A lipidomic study utilizing this compound revealed critical insights into membrane fluidity changes associated with different dietary fats, contributing to the understanding of dietary impacts on health.

Mecanismo De Acción

El éster metílico de ácido estearidónico ejerce sus efectos principalmente a través de su conversión en ácido eicosapentaenoico en el cuerpo. Esta conversión implica la enzima delta-6-desaturasa, que elimina átomos de hidrógeno del ácido estearidónico. Se sabe que el ácido eicosapentaenoico modula las vías inflamatorias y reduce la producción de eicosanoides proinflamatorios .

Compuestos similares:

Ácido alfa-linolénico: Otro ácido graso omega-3 que es un precursor del ácido estearidónico.

Ácido eicosapentaenoico: Un producto directo del metabolismo del ácido estearidónico con beneficios similares para la salud.

Ácido docosahexaenoico: Otro ácido graso omega-3 con importantes beneficios para la salud.

Singularidad: El éster metílico de ácido estearidónico es único debido a su papel intermedio en la vía metabólica desde el ácido alfa-linolénico hasta el ácido eicosapentaenoico. Es menos propenso a la oxidación en comparación con el ácido eicosapentaenoico y el ácido docosahexaenoico, lo que lo hace más estable para su uso en suplementos dietéticos .

Comparación Con Compuestos Similares

Alpha-linolenic acid: Another omega-3 fatty acid that is a precursor to stearidonic acid.

Eicosapentaenoic acid: A direct product of stearidonic acid metabolism with similar health benefits.

Docosahexaenoic acid: Another omega-3 fatty acid with significant health benefits.

Uniqueness: Stearidonic acid methyl ester is unique due to its intermediate role in the metabolic pathway from alpha-linolenic acid to eicosapentaenoic acid. It is less prone to oxidation compared to eicosapentaenoic acid and docosahexaenoic acid, making it more stable for use in dietary supplements .

Actividad Biológica

Methyl stearidonate, a secondary metabolite derived from marine sources such as the seaweed Padina tenuis, has garnered attention for its potential biological activities. This compound is structurally related to stearidonic acid, an omega-3 fatty acid, and has been studied for various health-related applications, including its effects on metabolic processes and antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted the isolation of active compounds from Enteromorpha linza, which included stearidonic acid and gamma-linolenic acid, demonstrating potent effects against pathogenic bacteria such as Prevotella intermedia and Porphyromonas gingivalis. The minimum inhibitory concentration (MIC) values for these compounds were determined to be 39.06 μg/mL against P. intermedia and 9.76 μg/mL against P. gingivalis .

Effects on Fatty Acid Metabolism

This compound plays a role in regulating fatty acid metabolism, particularly in the context of cancer prevention. A study involving Apc-mutant mice showed that a methyl donor depleted (MDD) diet significantly altered systemic fatty acid profiles, decreasing levels of cancer-promoting fatty acids while increasing beneficial ones like eicosapentaenoic acid (EPA). This suggests that this compound may contribute to protective mechanisms against colorectal cancer .

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. Various extracts containing this compound have been evaluated for their ability to scavenge free radicals and reduce oxidative stress. For instance, studies on seaweed extracts have demonstrated their high ferric-reducing antioxidant power (FRAP), indicating that this compound could play a role in enhancing antioxidant defenses in biological systems .

Table: Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against P. intermedia and P. gingivalis | |

| Cancer Prevention | Alters fatty acid metabolism favorably | |

| Antioxidant | High FRAP values in seaweed extracts |

Case Study: Methyl Donor Depletion and Cancer

In a controlled study involving Apc-mutant mice, researchers observed that those subjected to a methyl donor depleted diet exhibited significant reductions in tumor development compared to controls. The study highlighted the importance of dietary components, including this compound, in modulating metabolic pathways associated with cancer risk .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Action : The compound disrupts bacterial cell membranes or interferes with metabolic pathways critical for bacterial survival.

- Fatty Acid Regulation : By modifying the levels of various fatty acids in the body, this compound may influence inflammation and tumorigenesis.

- Antioxidant Defense : It may enhance cellular antioxidant capacity, thereby protecting cells from oxidative damage.

Propiedades

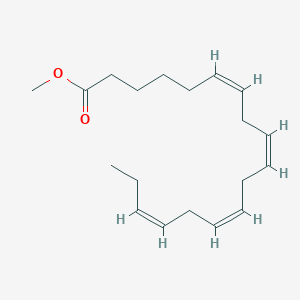

IUPAC Name |

methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRKCHKCDPCDEG-GJDCDIHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015995 | |

| Record name | Methyl stearidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73097-00-4 | |

| Record name | Methyl stearidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.